molecular formula C18H18Cl2FN3O B4823103 4-(3,4-dichlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide

4-(3,4-dichlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide

Cat. No.: B4823103
M. Wt: 382.3 g/mol
InChI Key: BSABVWBLSFHXPP-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes dichlorophenyl, fluoromethylphenyl, and piperazinecarboxamide groups. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-dichlorophenylamine: This intermediate is synthesized through the chlorination of aniline.

    Preparation of 3-fluoro-4-methylphenylamine: This intermediate is synthesized through the fluorination of 4-methylaniline.

    Formation of the piperazinecarboxamide: The two intermediates are then reacted with piperazine and a carboxylating agent under controlled conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent alterations in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide
  • 4-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
  • 4-(3,4-dichlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxylate

Uniqueness

4-(3,4-dichlorophenyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide is unique due to the presence of both dichlorophenyl and fluoromethylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2FN3O/c1-12-2-3-13(10-17(12)21)22-18(25)24-8-6-23(7-9-24)14-4-5-15(19)16(20)11-14/h2-5,10-11H,6-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSABVWBLSFHXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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